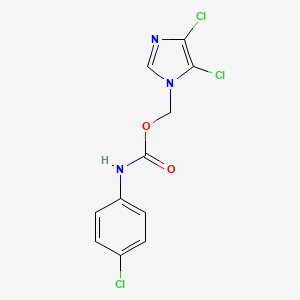

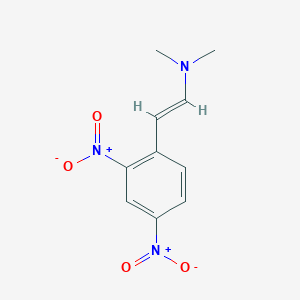

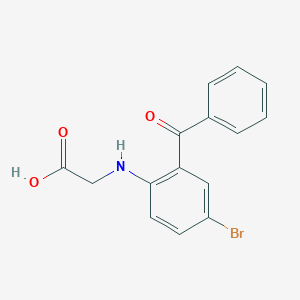

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate

概要

説明

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate:

Antimicrobial Agents

This compound has shown significant potential as an antimicrobial agent. Its imidazole ring structure is known for its ability to disrupt microbial cell membranes and inhibit essential enzymes, making it effective against a broad spectrum of bacteria and fungi . Research has demonstrated its efficacy in combating resistant strains, which is crucial in the fight against antimicrobial resistance.

Anticancer Research

The compound’s unique structure allows it to interact with DNA and proteins within cancer cells, leading to apoptosis (programmed cell death). Studies have indicated that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers . Its ability to target specific cellular pathways makes it a promising candidate for developing new anticancer therapies.

Agricultural Fungicides

In agriculture, this compound is being explored as a fungicide due to its potent antifungal properties. It can protect crops from fungal infections, thereby improving yield and quality. Its effectiveness against a wide range of plant pathogens makes it a valuable tool in sustainable agriculture .

Anti-inflammatory Agents

Research has shown that this compound can modulate inflammatory responses by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease . Its dual action as an antimicrobial and anti-inflammatory agent adds to its therapeutic versatility.

Photodynamic Therapy

The compound’s ability to generate reactive oxygen species upon light activation makes it suitable for photodynamic therapy (PDT). This technique is used to treat certain types of cancer and bacterial infections by inducing localized cell death through oxidative damage. Its specificity and reduced side effects compared to traditional therapies make it an attractive option for clinical applications.

These diverse applications highlight the compound’s versatility and potential in various scientific and medical fields. If you need more detailed information on any specific application, feel free to ask!

BMC Chemistry RSC Publishing RSC Publishing BMC Chemistry : BMC Chemistry : RSC Publishing : RSC Publishing : BMC Chemistry

作用機序

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .

Action Environment

Factors such as ph and the presence of metal ions can affect the synthesis of compounds containing imidazole moieties .

Safety and Hazards

将来の方向性

The future directions for research into imidazole compounds are likely to involve the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

特性

IUPAC Name |

(4,5-dichloroimidazol-1-yl)methyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3N3O2/c12-7-1-3-8(4-2-7)16-11(18)19-6-17-5-15-9(13)10(17)14/h1-5H,6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTXCVWPPGAXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801139212 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate | |

CAS RN |

650592-36-2 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650592-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)

![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)

![2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3037808.png)

![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)